N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)CYCLOHEXANECARBOXAMIDE
Overview
Description
N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the sulfonamide moiety. One common method involves the reaction of 4-aminobenzenesulfonamide with cyclohexanecarboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, DMAP as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. One prominent target is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects . Additionally, it may interact with other enzymes and proteins involved in cellular processes, contributing to its broad biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(DIMETHYLAMINO)METHYLIDENE]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE
- N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZENESULFONAMIDE
- N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)PYRIDINECARBOXAMIDE
Uniqueness
N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, such as the presence of both sulfonamide and cyclohexanecarboxamide moieties. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(16)18-22(20,21)12-8-6-11(7-9-12)17-13(19)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19)(H4,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIJZWDLKPPFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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